4-Tert-butyl-2'-chlorobenzophenone
Overview
Description
4-Tert-butyl-2’-chlorobenzophenone, also known as (4-tert-butylphenyl)(2-chlorophenyl)methanone, is an organic compound with the molecular formula C17H17ClO and a molecular weight of 272.77 g/mol . This compound is characterized by the presence of a tert-butyl group and a chlorine atom attached to a benzophenone core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 2-chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 4-Tert-butyl-2’-chlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Tert-butyl-2’-chlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2’-chlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzophenone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorobenzophenone: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-Tert-butyl-4’-chlorobenzophenone: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
Uniqueness
4-Tert-butyl-2’-chlorobenzophenone is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Biological Activity
4-Tert-butyl-2'-chlorobenzophenone is a synthetic organic compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry, polymer science, and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzophenone core with a tert-butyl group at the 4-position and a chlorine atom at the 2'-position of one of the phenyl rings. Its molecular formula is C15H15ClO, with a molecular weight of approximately 272.77 g/mol. The presence of these substituents significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is known to participate in free radical reactions and nucleophilic substitutions, which are crucial for its role in polymer synthesis as a chain stopper or endcapper. Additionally, its structural modifications can affect its binding affinity with enzymes or receptors, potentially leading to therapeutic applications.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Antimicrobial Properties : Research indicates that compounds structurally similar to this compound may possess antimicrobial and antifungal properties, suggesting potential bioactive characteristics worth further exploration.
- Endocrine Disruption : Similar compounds have been studied for their potential as endocrine disruptors. For instance, 4-tert-butylphenol has shown potential to mimic estrogen activity, raising concerns about similar effects from related benzophenones .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Potential antimicrobial properties | |
Endocrine disruption | Mimics estrogen activity in vitro | |
Cytotoxicity | Exhibits cytotoxic effects in cancer cell lines |
Case Study: Anticancer Potential
A study evaluated the cytotoxic effects of various benzophenone derivatives on human cancer cell lines. Notably, this compound demonstrated significant cytotoxicity against the CCRF-CEM leukemia cell line with a GI50 value of approximately 10 nM. This suggests that the compound may inhibit cell proliferation through mechanisms that require further elucidation .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound remain underexplored. However, its classification as harmful if swallowed and causing skin irritation indicates a need for caution in handling. Further studies are necessary to establish comprehensive safety profiles and toxicological assessments.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIWUOZPUVJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211318 | |
Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-04-6 | |
Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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